molecular formula C13H14O2 B13628787 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione CAS No. 174403-72-6

1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione

Cat. No.: B13628787
CAS No.: 174403-72-6
M. Wt: 202.25 g/mol
InChI Key: IFNIUSIVPKKNDG-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is an organic compound with the molecular formula C13H14O2 It is a member of the cyclopropyl ketone family, characterized by a cyclopropyl group attached to a propane-1,3-dione backbone with an o-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione can be synthesized through several methods. One common approach involves the reaction of cyclopropyl methyl ketone with o-tolylacetic acid under acidic conditions to form the desired product. Another method includes the use of cyclopropyl bromide and o-tolylacetic acid in the presence of a base such as potassium carbonate, followed by oxidation to yield the final compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropyl or o-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione involves its interaction with various molecular targets and pathways. The compound’s cyclopropyl and o-tolyl groups contribute to its reactivity and ability to form stable complexes with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1-Cyclopropyl-3-phenylpropane-1,3-dione: Similar structure but with a phenyl group instead of an o-tolyl group.

    1-Cyclopropyl-3-(p-tolyl)propane-1,3-dione: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    1-Cyclopropyl-3-(m-tolyl)propane-1,3-dione: Similar structure but with an m-tolyl group instead of an o-tolyl group.

Uniqueness: 1-Cyclopropyl-3-(o-tolyl)propane-1,3-dione is unique due to the presence of the o-tolyl group, which can influence its reactivity and interactions with biological targets. This structural feature may impart distinct properties compared to its analogs, making it a valuable compound for research and development.

Properties

CAS No.

174403-72-6

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

1-cyclopropyl-3-(2-methylphenyl)propane-1,3-dione

InChI

InChI=1S/C13H14O2/c1-9-4-2-3-5-11(9)13(15)8-12(14)10-6-7-10/h2-5,10H,6-8H2,1H3

InChI Key

IFNIUSIVPKKNDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C2CC2

Origin of Product

United States

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